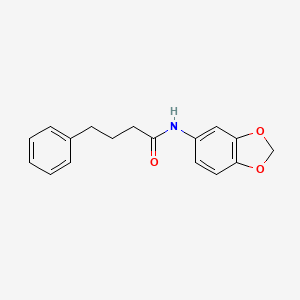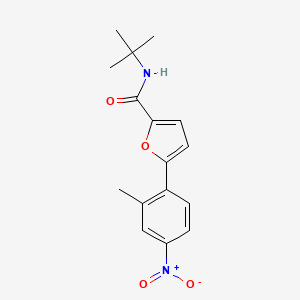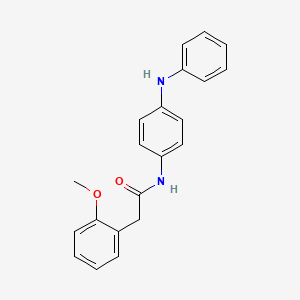
N-1,3-benzodioxol-5-yl-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-4-phenylbutanamide, also known as 4-ANPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a precursor to various pharmaceuticals, including fentanyl, a potent synthetic opioid used for pain management. The synthesis of 4-ANPP is complex, and its mechanism of action is not yet fully understood. However, recent research has shed light on its potential biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-4-phenylbutanamide is not yet fully understood. However, recent studies suggest that it may act on the mu-opioid receptor in the brain, similar to fentanyl. This receptor is responsible for mediating the effects of opioids, including pain relief and euphoria. By understanding how this compound interacts with this receptor, researchers may be able to develop new drugs that are more targeted and less addictive.
Biochemical and physiological effects:
Research on this compound has shown that it can produce several biochemical and physiological effects. In animal studies, it has been shown to reduce pain sensitivity and induce sedation. It may also have anxiolytic and antidepressant effects. However, these effects are not yet fully understood, and further research is needed to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-1,3-benzodioxol-5-yl-4-phenylbutanamide in lab experiments is its potential to produce potent and specific effects on the mu-opioid receptor. This makes it a valuable tool for studying the mechanism of action of opioids and developing new drugs with fewer side effects. However, its complex synthesis process and potential for abuse also pose limitations for lab experiments. Specialized equipment and expertise are required to produce and handle this compound safely, and its potential for abuse makes it a controlled substance in many countries.
Zukünftige Richtungen
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-phenylbutanamide. One area of interest is its potential as a tool for studying the mu-opioid receptor and developing new drugs for pain management. Researchers may also investigate its potential as an anxiolytic or antidepressant drug. Additionally, further research is needed to determine the full extent of its biochemical and physiological effects and to develop safer and more efficient synthesis methods. Overall, this compound is a promising compound with significant potential for scientific research and drug development.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-4-phenylbutanamide involves several steps, including the reaction of 1,3-benzodioxole with phenylacetic acid, followed by the reduction of the resulting product with lithium aluminum hydride. This process is challenging and requires specialized equipment and expertise. However, recent advancements in chemical synthesis have made it possible to produce this compound on a larger scale, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-4-phenylbutanamide has several potential applications in scientific research. It is a precursor to fentanyl, a potent synthetic opioid used for pain management. Fentanyl is highly effective but also highly addictive, leading to an increase in opioid-related deaths in recent years. By studying the mechanism of action of this compound, researchers may be able to develop safer and more effective pain management drugs.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(8-4-7-13-5-2-1-3-6-13)18-14-9-10-15-16(11-14)21-12-20-15/h1-3,5-6,9-11H,4,7-8,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDADDJWLIVCEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)



![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)



![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)

![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)